molecular formula C₂₀H₂₅ClN₂O₅ B1145504 p-Cl-Amlodipine CAS No. 90445-02-6

p-Cl-Amlodipine

Cat. No.: B1145504
CAS No.: 90445-02-6
M. Wt: 408.88
InChI Key:
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Description

p-Cl-Amlodipine: is a derivative of amlodipine, a well-known calcium channel blocker used primarily to treat high blood pressure and angina. The compound is characterized by the presence of a chlorine atom at the para position of the phenyl ring, which can influence its pharmacological properties.

Mechanism of Action

Target of Action

p-Cl-Amlodipine, also known as Amlodipine, is a calcium channel blocker used to treat hypertension and angina . It primarily targets the L-type calcium channels located in the vascular smooth muscle and cardiac muscle cells .

Mode of Action

Amlodipine inhibits the movement of calcium ions into these cells, which results in the relaxation of the coronary vascular smooth muscle and coronary vasodilation . This leads to a reduction in peripheral vascular resistance, causing a decrease in blood pressure .

Biochemical Pathways

The inhibition of calcium ion influx by Amlodipine affects the contraction of cardiac muscle and vascular smooth muscle cells . This action disrupts the calcium-dependent signaling pathways, leading to vasodilation and a decrease in blood pressure .

Pharmacokinetics

Following oral administration, Amlodipine has a bioavailability of 60 to 65%, and plasma concentrations rise gradually to peak 6 to 8 hours after administration . It is extensively metabolized in the liver, with a terminal elimination half-life of 40 to 50 hours . The volume of distribution is large (21 L/kg), and there is a high degree of protein binding (98%) .

Result of Action

The molecular and cellular effects of Amlodipine’s action include the relaxation of the arterial smooth muscle, leading to vasodilation and a reduction in blood pressure . It readily penetrates the plasma membrane and accumulates in the intracellular vesicles .

Action Environment

While specific studies on the influence of environmental factors on the action of this compound are limited, it is known that factors such as diet can influence the efficacy of antihypertensive medications . Additionally, formulation parameters and physiological environment can affect Amlodipine release kinetics when encapsulated in biodegradable polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Cl-Amlodipine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediate, 2-chlorobenzaldehyde.

    Formation of Dihydropyridine Ring: The intermediate undergoes a Hantzsch dihydropyridine synthesis, which involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate and ammonia in the presence of a suitable catalyst.

    Final Product Formation: The resulting dihydropyridine derivative is then subjected to further reactions to introduce the amlodipine moiety, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control.

Chemical Reactions Analysis

Types of Reactions: p-Cl-Amlodipine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as N-oxides, amines, and substituted halogen derivatives.

Scientific Research Applications

Chemistry: p-Cl-Amlodipine is used as a model compound in studies involving calcium channel blockers. Its unique structure allows researchers to investigate the effects of halogen substitution on pharmacological activity.

Biology: In biological research, this compound is used to study its effects on calcium ion channels in various cell types. It helps in understanding the role of calcium channels in cellular processes.

Medicine: The compound is explored for its potential therapeutic applications in treating cardiovascular diseases. Its efficacy and safety profile are evaluated in preclinical and clinical studies.

Industry: In the pharmaceutical industry, this compound is used in the development of new formulations and drug delivery systems. Its stability and solubility properties are of particular interest.

Comparison with Similar Compounds

    Amlodipine: The parent compound, widely used as an antihypertensive agent.

    Nifedipine: Another calcium channel blocker with a similar mechanism of action.

    Felodipine: A dihydropyridine calcium channel blocker with distinct pharmacokinetic properties.

Uniqueness: p-Cl-Amlodipine is unique due to the presence of the chlorine atom at the para position, which can enhance its binding affinity to calcium channels and potentially improve its pharmacological profile compared to other similar compounds.

Properties

CAS No.

90445-02-6

Molecular Formula

C₂₀H₂₅ClN₂O₅

Molecular Weight

408.88

Synonyms

3-Ethyl 5-methyl Ester 2-[(2-Aminoethoxy)methyl]-4-(4-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid; 

Origin of Product

United States

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